molecular formula C22H23NO4 B1143284 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid CAS No. 194471-84-6

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid

Cat. No.: B1143284
CAS No.: 194471-84-6
M. Wt: 365.42
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

This compound is often used in peptide synthesis , suggesting that it may interact with various proteins or enzymes depending on the specific context of the peptide being synthesized.

Mode of Action

The mode of action of 3-Fmoc-Amino-cyclohexanecarboxylic acid is primarily through its incorporation into peptides during synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group can be removed to reveal the free amino group .

Biochemical Pathways

The specific biochemical pathways affected by 3-Fmoc-Amino-cyclohexanecarboxylic acid would depend on the peptide into which it is incorporated. As a building block in peptide synthesis, it could potentially be involved in a wide range of biochemical pathways .

Result of Action

The molecular and cellular effects of 3-Fmoc-Amino-cyclohexanecarboxylic acid would be determined by the specific peptide into which it is incorporated. The resulting peptide could have a wide range of effects, depending on its structure and the biological context in which it is used .

Action Environment

The action, efficacy, and stability of 3-Fmoc-Amino-cyclohexanecarboxylic acid would be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability of the Fmoc group and the efficiency of its removal during peptide synthesis . Additionally, the presence of other chemicals or biological molecules could potentially interact with the compound and affect its action .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVAQZVOHKGTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Aminocyclohexanecarboxylic acid (10 g, 70 mmol) was added to a solution of sodium hydrogen carbonate (7.6 g, 91 mmol) in water (100 mL). A solution of 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy-2,5-pyrrolidinedione (Fmoc-OSu; 28.3 g, 84 mmol) in tetrahydrofuran (200 mL) was added. The solution was stirred at room temperature overnight and then poured into 3 M HCl (200 mL). The mixture was extracted with ethyl acetate (100 mL then 50 mL) and the combined organic layers were washed with saturated brine (3×100 mL), dried (Na2SO4), filtered, and concentrated to approximately 200 mL. Crystallization occurred on concentration. The mixture was allowed to stand overnight, then the solid was filtered off, washed with ethyl acetate and dried in a vacuum oven at 55° C. to give 3-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid (14.66, 57%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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